1,4-Dichloro-7-fluoroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

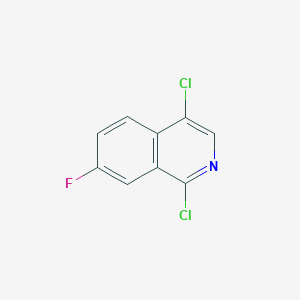

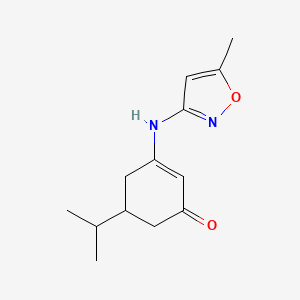

1,4-Dichloro-7-fluoroisoquinoline is a chemical compound with the IUPAC name 1,4-dichloro-7-fluoroisoquinoline . It has a molecular weight of 216.04 .

Synthesis Analysis

Fluorinated isoquinolines, such as 1,4-Dichloro-7-fluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Molecular Structure Analysis

The InChI code for 1,4-Dichloro-7-fluoroisoquinoline is 1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

1,4-Dichloro-7-fluoroisoquinoline has a molecular weight of 216.04 . The compound is in powder form .

Scientific Research Applications

Antibacterial Applications

1,4-Dichloro-7-fluoroisoquinoline derivatives have been explored for their antibacterial properties. The fluoroquinolones, for instance, are a notable class of antibiotics derived from quinolone structures, demonstrating significant activity against gram-negative and gram-positive bacteria. These compounds target DNA gyrase, an essential bacterial enzyme, highlighting the chemical's role in developing potent antibacterial agents (J. S. Wolfson & D. Hooper, 1985). Furthermore, studies on 8-chloroquinolone derivatives reveal the design of molecules with pronounced antibacterial activities, showcasing the versatility of chloro and fluoro substitutions in enhancing microbial inhibition (Y. Kuramoto et al., 2003).

Anticancer Research

In anticancer research, derivatives of 1,4-Dichloro-7-fluoroisoquinoline have shown promise. For example, 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines demonstrated cytotoxic effects on human breast tumor cell lines, indicating the potential of these compounds in cancer treatment strategies (Haiwen Zhang et al., 2007). Another study highlighted the synthesis of 4-arylselanyl-7-chloroquinolines as in vitro acetylcholinesterase inhibitors and in vivo memory enhancers, suggesting applications beyond traditional cancer therapy (L. F. B. Duarte et al., 2017).

Synthetic Methodologies

The development of synthetic methodologies for producing these compounds is crucial for their application in medicinal chemistry. Rhodium-catalyzed coupling and diverse synthesis of fluorinated heterocycles have been reported, illustrating the chemical versatility and potential for generating novel therapeutic agents (Jia-Qiang Wu et al., 2017). Additionally, the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from amino acids underscores the importance of innovative synthetic routes for accessing pharmacologically relevant structures (Zhihui Zhou et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that fluorinated isoquinolines, a group to which 1,4-dichloro-7-fluoroisoquinoline belongs, are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .

Mode of Action

Fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .

Biochemical Pathways

Fluorinated isoquinolines, in general, are known to impact various biochemical pathways due to their unique bioactivities .

Result of Action

It is known that fluorinated isoquinolines can cause unique bioactivities .

properties

IUPAC Name |

1,4-dichloro-7-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQMPLFHBMTYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-7-fluoroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)

amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)

![2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2566930.png)

![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)